molecular formula C20H21Cl2NO2 B3931251 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide

Cat. No. B3931251
M. Wt: 378.3 g/mol
InChI Key: PDSMOJVAYWPKRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide, also known as SR141716A, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1994 by researchers at Sanofi-Aventis and has since been widely used in scientific research to study the endocannabinoid system.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide works by binding to the CB1 receptor and preventing the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol. This blocks the normal functioning of the endocannabinoid system, leading to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in both animal and human studies. These include:
- Decreased food intake and body weight
- Decreased locomotor activity
- Increased anxiety and depression-like behaviors
- Decreased pain sensitivity
- Decreased drug-seeking behavior

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to specifically target the endocannabinoid system and study its effects on various physiological and behavioral processes.
However, there are also some limitations to using this compound in lab experiments. For example, its effects can vary depending on the species and strain of animal being used, as well as the dose and route of administration. Additionally, its effects may be confounded by other factors, such as stress or environmental conditions.

Future Directions

There are many potential future directions for research on 4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide and the endocannabinoid system. Some possible areas of focus include:
- Further elucidation of the molecular mechanisms underlying the effects of this compound on the endocannabinoid system
- Development of new CB1 receptor antagonists with improved pharmacological properties
- Investigation of the role of the endocannabinoid system in various disease states, such as obesity, addiction, and pain disorders
- Exploration of the potential therapeutic applications of CB1 receptor antagonists, such as in the treatment of drug addiction or obesity.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide has been widely used in scientific research to study the endocannabinoid system. It is a potent and selective antagonist of the CB1 receptor, which is primarily found in the central nervous system and plays a key role in the regulation of appetite, pain, and mood. By blocking the CB1 receptor, this compound can help researchers better understand the physiological and biochemical effects of the endocannabinoid system.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21Cl2NO2/c21-15-10-11-19(17(22)13-15)25-12-4-9-20(24)23-18-8-3-6-14-5-1-2-7-16(14)18/h3,6,8,10-11,13H,1-2,4-5,7,9,12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSMOJVAYWPKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide
Reactant of Route 6
4-(2,4-dichlorophenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)butanamide

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